(E)-THZ1 (dihydrochloride)

Description

Cyclin-Dependent Kinase 7 (CDK7) as a Central Kinase in Cellular Regulation

Cyclin-Dependent Kinase 7 (CDK7) is a multifaceted protein kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle control. tandfonline.compatsnap.comnih.gov It is a member of the CDK family, which are key regulators of cell cycle progression. vectorbiolabs.comwikipedia.org

CDK7 forms a trimeric complex with Cyclin H and MAT1, creating the CDK-activating kinase (CAK) complex. vectorbiolabs.comresearchgate.net In its capacity as CAK, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the transitions between different phases of the cell cycle. tandfonline.comvectorbiolabs.com This function underscores CDK7's role as a master regulator of cell division. news-medical.net

Furthermore, CDK7 is an integral component of the general transcription factor TFIIH. vectorbiolabs.comwikipedia.org In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription. patsnap.compnas.orgnih.gov This dual functionality places CDK7 at a critical nexus, directly linking the machinery of gene expression with the engine of cell proliferation. wikipedia.orgbiologists.com

Strategic Importance of CDK7 Inhibition in Biological Inquiry

Given CDK7's dual role in orchestrating transcription and cell cycle progression, its inhibition has become a significant strategy in biological research, particularly in oncology. patsnap.combohrium.comucl.ac.uk Many cancer cells exhibit "transcriptional addiction," a heightened reliance on the continuous expression of oncogenes and anti-apoptotic proteins for their survival and growth. nih.govaacrjournals.orgtandfonline.com By targeting CDK7, researchers can disrupt these transcriptional programs, leading to the suppression of key cancer-driving genes. mednexus.org

Inhibition of CDK7 provides a powerful tool to dissect the complex interplay between transcription and the cell cycle. pnas.orgnih.gov It allows for the investigation of how disrupting one process affects the other, offering insights into the coordinated regulation of these fundamental cellular activities. biologists.com The development of selective CDK7 inhibitors has been instrumental in validating CDK7 as a therapeutic target and in exploring the consequences of its inhibition in various biological contexts. bohrium.comaacrjournals.orgfrontiersin.org

(E)-THZ1 (dihydrochloride) as a Foundational Covalent Inhibitor for Research Applications

(E)-THZ1 (dihydrochloride) stands out as a foundational research tool due to its unique mechanism as a covalent inhibitor of CDK7. harvard.eduapexbt.com Unlike reversible inhibitors, THZ1 forms a permanent covalent bond with a specific cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7. apexbt.comnih.gov This irreversible binding leads to potent and sustained inhibition of CDK7's kinase activity. harvard.edu

The discovery of THZ1 and its covalent mode of action provided an unprecedented way to achieve selectivity for CDK7. harvard.edu This specificity allows researchers to probe the direct consequences of CDK7 inhibition with greater confidence, minimizing off-target effects that can confound experimental results. nih.gov

Research utilizing (E)-THZ1 has yielded significant findings. It has been shown to:

Potently inhibit the phosphorylation of the RNAPII CTD, thereby repressing transcription. nih.govapexbt.com

Disrupt the expression of super-enhancer-associated oncogenes, such as MYC and RUNX1, to which certain cancers are particularly addicted. nih.govmednexus.org

Induce cell cycle arrest and apoptosis in a variety of cancer cell lines. mednexus.orgashpublications.org

Demonstrate anti-tumor activity in preclinical models of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and multiple myeloma. nih.govmednexus.orgaacrjournals.org

The ability of (E)-THZ1 to effectively shut down these critical cellular processes has solidified its importance as a chemical probe in academic research, enabling a deeper exploration of the therapeutic potential of targeting transcriptional dependencies in cancer. aacrjournals.orgaacrjournals.org

Compound Information Table

| Compound Name | Synonyms | Function |

| (E)-THZ1 (dihydrochloride) | THZ1 dihydrochloride | Selective and covalent inhibitor of CDK7. szabo-scandic.commedchemexpress.comtargetmol.comszabo-scandic.comambeed.com |

| THZ1 | (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide | Covalent inhibitor of CDK7, CDK12, and CDK13. ontosight.aiapexbt.comaxonmedchem.commedchemexpress.eumedchemexpress.com |

| YKL-5-124 | - | A potent and selective covalent inhibitor of CDK7. nih.gov |

| SY-1365 | - | A selective, covalent inhibitor of CDK7. aacrjournals.org |

| Flavopiridol (B1662207) | - | A pan-CDK inhibitor. ashpublications.org |

| CR8 | - | A CDK inhibitor. ashpublications.org |

| JQ1 | - | A BET inhibitor. nih.gov |

| Carfilzomib | - | A proteasome inhibitor. nih.gov |

| Bortezomib (B1684674) | - | A proteasome inhibitor. nih.gov |

| Venetoclax (B612062) | ABT-199 | A BH3-mimetic. nih.gov |

| Actinomycin D | - | An RNA polymerase II inhibitor. mednexus.org |

| BS-181 | - | A selective, reversible small-molecule inhibitor of CDK7. mdpi.com |

| ICEC0942 | CT7001 | A CDK7 inhibitor. mdpi.comucl.ac.uk |

| Q901 | - | A highly selective CDK7 inhibitor. tandfonline.com |

Research Findings on (E)-THZ1

| Finding | Cell Lines/Model | Key Outcome | Reference |

| Potent anti-proliferative activity | Jurkat and Loucy T-ALL cell lines | IC50 values of 50 nM and 0.55 nM, respectively. | apexbt.com |

| Inhibition of RNAPII CTD phosphorylation | Jurkat cells | Complete inhibition of Ser5 and Ser7 phosphorylation at 250 nM. | targetmol.com |

| Downregulation of oncogene transcription | MYCN-driven cancer models | Suppression of super-enhancer-linked oncogenic transcription. | mednexus.org |

| Induction of apoptosis | Multiple myeloma cells | Marked increase in apoptosis, even in drug-resistant lines. | nih.govaacrjournals.orgaacrjournals.org |

| Inhibition of glycolytic metabolism | Chronic lymphocytic leukemia (CLL) cells | Suppression of HIF1α activity. | ashpublications.org |

| Enhancement of chemotherapy | Urothelial carcinoma cells | Increased cytotoxicity of gemcitabine (B846) via Bcl-2 suppression. | nih.gov |

| Overcoming microenvironment protection | Primary CLL cells in co-culture | Induced apoptosis despite protective stromal signals. | ashpublications.org |

| In vivo efficacy | T-ALL xenograft model | Significant tumor regression without overt toxicity. | mednexus.org |

| In vivo efficacy | Multiple myeloma xenograft model | Significantly improved survival with minimal toxicity. | aacrjournals.org |

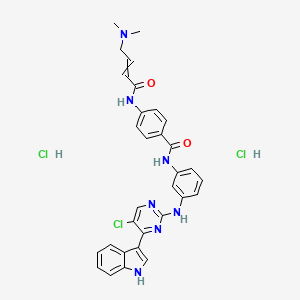

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)but-2-enoylamino]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of E Thz1 Dihydrochloride

Direct Kinase Target Engagement and Specificity

THZ1's interaction with its primary target, CDK7, and related kinases is characterized by a unique combination of potency, irreversibility, and a distinct binding modality.

Irreversible and Potent Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

THZ1 is a highly potent and selective covalent inhibitor of CDK7, exhibiting an IC50 of 3.2 nM. medchemexpress.commedchemexpress.comsigmaaldrich.comapexbt.com This potent inhibition is a key feature of its mechanism. The irreversible nature of this inhibition means that even after the removal of unbound THZ1, its effect on CDK7's kinase activity persists. sigmaaldrich.comaacrjournals.orgnih.gov This sustained inhibition is crucial for its biological activity. Studies have shown that THZ1 demonstrates time-dependent inhibition of CDK7 in vitro. nih.gov The profound and lasting suppression of CDK7 activity is a cornerstone of THZ1's therapeutic potential in transcriptionally addicted cancers. aacrjournals.orgnih.gov

Covalent Adduct Formation with Specific CDK7 Residues (e.g., Cysteine 312)

The irreversible inhibition of CDK7 by THZ1 is achieved through the formation of a covalent bond with a specific cysteine residue, Cys312, located in a region outside of the canonical kinase domain. sigmaaldrich.comnih.govjhu.edu This covalent modification is a distinguishing feature of THZ1's mechanism, providing a basis for its selectivity. apexbt.comnih.gov The presence of an acrylamide (B121943) moiety in THZ1's structure facilitates this covalent interaction. sigmaaldrich.com Mutation of this Cys312 residue to serine (C312S) has been shown to rescue CDK7 kinase activity in the presence of THZ1, confirming the critical role of this covalent adduct formation in its inhibitory action. nih.govjhu.edu This unique targeting of a non-catalytic cysteine residue represents a novel approach to achieving kinase inhibitor selectivity. nih.gov

| Kinase | THZ1 IC50 | Key Interacting Residue | Reference |

|---|---|---|---|

| CDK7 | 3.2 nM | Cysteine 312 | medchemexpress.commedchemexpress.comsigmaaldrich.comnih.gov |

| CDK12 | Inhibited at higher concentrations | Accessible Cysteine | sigmaaldrich.comnih.govnih.gov |

| CDK13 | Inhibited at higher concentrations | Accessible Cysteine | medchemexpress.comnih.govnih.gov |

ATP-Site and Allosteric Binding Modalities

THZ1 employs a unique dual mechanism of action, combining binding to the ATP-competitive site with an allosteric covalent modification. sigmaaldrich.comnih.govselleckchem.com While THZ1 does compete with ATP for binding to the kinase domain, its high potency and selectivity are primarily attributed to the covalent modification of Cys312, which is located outside the active site. sigmaaldrich.comnih.gov This allosteric covalent binding provides a means to achieve selectivity that is often challenging with purely ATP-competitive inhibitors due to the high conservation of the ATP-binding pocket among kinases. nih.gov This innovative mechanism of action has been highlighted as a significant advancement in the design of selective kinase inhibitors. nih.gov

Transcriptional Regulatory Disruption

As a critical component of the general transcription factor TFIIH, CDK7 plays a pivotal role in the initiation and regulation of transcription by RNA Polymerase II (RNAPII). By inhibiting CDK7, THZ1 directly interferes with this fundamental cellular process.

Abrogation of RNA Polymerase II (RNAPII) Carboxy-Terminal Domain (CTD) Phosphorylation (Serine 2, Serine 5, Serine 7)

A primary consequence of CDK7 inhibition by THZ1 is the profound reduction in the phosphorylation of the carboxy-terminal domain (CTD) of the largest subunit of RNAPII. aacrjournals.orgnih.gov The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and the phosphorylation status of the serine residues at positions 2, 5, and 7 is critical for regulating the transcription cycle. nih.gov CDK7 is the kinase responsible for phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD during transcription initiation. nih.govnih.gov Treatment with THZ1 leads to a dramatic and irreversible decrease in the phosphorylation of both Ser5 and Ser7. sigmaaldrich.comjhu.eduselleckchem.comnih.gov While CDK7 does not directly phosphorylate Serine 2 (Ser2), THZ1 treatment also results in a concurrent loss of Ser2 phosphorylation. nih.govjhu.edunih.govnih.gov This is likely an indirect effect resulting from the inhibition of other CDKs, such as CDK9, which are activated by CDK7 and are responsible for Ser2 phosphorylation. nih.govnih.gov The global suppression of RNAPII CTD phosphorylation disrupts transcription initiation, promoter-proximal pausing, and the transition to productive elongation, ultimately leading to a widespread downregulation of gene expression. nih.govnih.govh1.co

| Phosphorylation Site | Effect of THZ1 | Direct/Indirect Effect | Reference |

|---|---|---|---|

| Serine 2 | Decreased | Indirect | nih.govjhu.edunih.govnih.gov |

| Serine 5 | Decreased | Direct | sigmaaldrich.comjhu.eduselleckchem.comnih.gov |

| Serine 7 | Decreased | Direct | sigmaaldrich.comselleckchem.comnih.gov |

Modulation of Transcriptional Initiation Efficiency

(E)-THZ1 (dihydrochloride), a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), does not directly affect the initiation of transcription. nih.govuniprot.org Instead, its primary impact is observed in the subsequent stages of the transcription cycle. h1.co While CDK7 is a component of the general transcription factor TFIIH, which is crucial for promoter opening and the formation of the pre-initiation complex, its kinase activity, which is inhibited by THZ1, appears to be more critical for the transition from initiation to productive elongation. nih.govh1.co Research using in vitro transcription systems has demonstrated that while the formation of the initial transcription complex proceeds, the subsequent phosphorylation events necessary for the polymerase to escape the promoter are significantly impaired. nih.gov

Impact on Promoter-Proximal Pausing (e.g., DSIF, NELF Loading)

Promoter-proximal pausing is a critical regulatory step in gene expression, where RNA Polymerase II (Pol II) pauses shortly after initiating transcription. This process is controlled by factors such as the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF). (E)-THZ1 disrupts this regulatory step by impeding the proper loading of both DSIF and NELF. nih.govuniprot.orgnih.gov This effect is independent of the compound's impact on co-transcriptional capping. nih.govuniprot.org The inhibition of CDK7 by THZ1 leads to a reduction in promoter-proximal pausing, causing a widespread loss of paused Pol II at the 5' end of genes. nih.govvumc.org Consequently, THZ1-treated elongation complexes show resistance to the pausing effects induced by the addition of DSIF and NELF. nih.gov

Disruption of Productive Transcriptional Elongation (e.g., P-TEFb dependency)

The transition from paused Pol II to productive elongation is heavily dependent on the positive transcription elongation factor b (P-TEFb), which phosphorylates DSIF, NELF, and the C-terminal domain (CTD) of Pol II. (E)-THZ1 indirectly disrupts productive transcriptional elongation. nih.govuniprot.orgnih.gov The loss of properly loaded DSIF, a direct consequence of THZ1's inhibition of CDK7, is a likely cause for the inhibition of the P-TEFb-dependent transition into productive elongation. nih.govuniprot.orgnih.gov This disruption leads to a decrease in the generation of full-length transcripts. nih.gov Interestingly, some studies have noted an accumulation of polymerases within the gene body following THZ1 treatment, suggesting a potential slowing of the elongation rate. nih.gov

Alterations in Co-transcriptional Capping and RNA Guanylylation

Co-transcriptional capping of nascent RNA transcripts is a crucial step for their stability and subsequent processing. (E)-THZ1 has been shown to cause defects in this process. nih.govuniprot.orgnih.gov Specifically, it affects the guanylylation of nascent RNAs, a key step in the formation of the 5' cap structure. nih.govuniprot.org This alteration in capping is modulated by a THZ1-sensitive factor present in the nuclear extract and is dependent on the length of the nascent RNA. nih.govuniprot.org The inhibition of CDK7 by THZ1 impairs the early and efficient capping of transcripts. nih.gov Both in vitro and in cellular models, THZ1 treatment leads to a reduction in co-transcriptional capping. nih.gov

Selective Downregulation of Transcriptional Programs and Oncogenes

A significant consequence of (E)-THZ1's mechanism of action is the selective downregulation of transcriptional programs, particularly those driven by super-enhancers that control the expression of key oncogenes. nih.gov This selective inhibition has been observed across various cancer types.

Notably, THZ1 has been shown to downregulate the expression of the following oncogenes:

MYC : Inhibition of MYC expression is a common thread in the anti-cancer activity of THZ1 across multiple malignancies, including T-cell acute lymphoblastic leukemia, neuroblastoma, and small cell lung cancer. nih.govnih.govnih.gov

MCL-1 : This anti-apoptotic protein is transcriptionally downregulated by THZ1 in multiple myeloma and peripheral T-cell lymphomas. nih.govnih.gov

BCL-XL : Similar to MCL-1, the expression of this anti-apoptotic family member is decreased upon THZ1 treatment in peripheral T-cell lymphomas. nih.govnih.gov

RUNX1 : In T-cell acute lymphoblastic leukemia, THZ1 has been shown to selectively target the transcription of RUNX1. nih.govresearchgate.net

PIM1 : The expression of this proto-oncogene is reduced in peripheral T-cell lymphomas following treatment with THZ1. nih.govnih.gov

CD30 : In peripheral T-cell lymphomas, THZ1 treatment leads to decreased expression of CD30. nih.govnih.gov

IL2RA : The expression of the Interleukin-2 receptor alpha chain is downregulated by THZ1 in peripheral T-cell lymphomas. nih.govnih.gov

CDC25A : This cell cycle regulator is another target of THZ1-mediated transcriptional repression in peripheral T-cell lymphomas. nih.govnih.gov

IL4R : The Interleukin-4 receptor's expression is diminished in peripheral T-cell lymphomas upon THZ1 treatment. nih.govnih.gov

GLI1 and GLI2 : While not as extensively documented in the provided context, the general mechanism of THZ1 suggests a potential impact on Hedgehog signaling components.

MDM-2 : The downregulation of this p53 inhibitor has been noted as part of THZ1's anti-tumor activity. researchgate.net

Table 1: Oncogenes Downregulated by (E)-THZ1 (dihydrochloride)

| Oncogene | Cancer Type(s) |

|---|---|

| MYC | T-cell acute lymphoblastic leukemia, Neuroblastoma, Small cell lung cancer, Multiple Myeloma |

| MCL-1 | Multiple Myeloma, Peripheral T-cell Lymphoma |

| BCL-XL | Peripheral T-cell Lymphoma, Multiple Myeloma |

| RUNX1 | T-cell acute lymphoblastic leukemia, Acute Myeloid Leukemia |

| PIM1 | Peripheral T-cell Lymphoma |

| CD30 | Peripheral T-cell Lymphoma |

| IL2RA | Peripheral T-cell Lymphoma |

| CDC25A | Peripheral T-cell Lymphoma |

| IL4R | Peripheral T-cell Lymphoma |

| MDM-2 | General |

Influence on STAT Transcriptional Activity

The Signal Transducer and Activator of Transcription (STAT) signaling pathway is highly susceptible to inhibition by (E)-THZ1. nih.govnih.gov In peripheral T-cell lymphomas (PTCL), including those with activating STAT3 mutations, THZ1 has been shown to decrease the chromatin binding of STAT3. nih.govnih.gov This leads to a reduction in the expression of highly transcribed STAT3 target genes. nih.govnih.gov The compound's effects are not limited to STAT3; THZ1 also blunts the activity of STAT1 and STAT5. nih.gov This broad attenuation of STAT transcriptional activity contributes to the anti-lymphoma effects of THZ1. nih.gov

Cell Cycle Dynamics and Apoptotic Pathways

(E)-THZ1 (dihydrochloride) exerts significant effects on both cell cycle progression and the induction of apoptosis in cancer cells.

Cell Cycle Arrest: Treatment with THZ1 has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines, including breast cancer and glioblastoma. eur.nlslq.qld.gov.au This arrest is associated with the dephosphorylation of CDK1 and a decrease in cyclin B1 levels. eur.nl In some instances, a G1/S phase arrest has also been observed. nih.gov

Induction of Apoptosis: THZ1 is a potent inducer of apoptosis in a variety of cancer models, including multiple myeloma, glioblastoma, and T-cell acute lymphoblastic leukemia. vumc.orgnih.goveur.nl The induction of apoptosis is often caspase-dependent, with evidence of cleavage of executioner caspases-3 and -7, as well as PARP. eur.nlslq.qld.gov.au The pro-apoptotic effects of THZ1 are closely linked to its ability to downregulate key anti-apoptotic proteins such as MCL-1 and BCL-XL. nih.govnih.goveur.nl This downregulation sensitizes cancer cells to apoptosis. nih.gov In some cellular contexts, the apoptotic response to THZ1 may require prolonged exposure to the compound. eur.nl

Table 2: Effects of (E)-THZ1 (dihydrochloride) on Cell Cycle and Apoptosis

| Cellular Process | Key Findings | Associated Markers |

|---|---|---|

| Cell Cycle | Induction of G2/M arrest | Dephosphorylation of CDK1, Decreased Cyclin B1 |

| Apoptosis | Induction of caspase-dependent apoptosis | Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP |

| Downregulation of anti-apoptotic proteins | Decreased MCL-1, Decreased BCL-XL |

Broader Cellular Consequences

THZ1 significantly disrupts the metabolic landscape of cancer cells, largely by suppressing the expression of the oncogenic transcription factor c-MYC, a master regulator of cellular metabolism. nih.gov Many cancer cells are addicted to MYC-driven metabolic programs to sustain their rapid proliferation. By inhibiting CDK7, THZ1 effectively shuts down this transcriptional addiction.

In B-ALL, THZ1 was shown to inhibit cellular metabolism by downregulating the expression of c-MYC and its downstream target metabolic enzymes, including hexokinase 1 (HK1), phosphofructokinase (PFKP), pyruvate (B1213749) kinase M2 (PKM2), and lactate (B86563) dehydrogenase A (LDHA). nih.gov Similarly, in NSCLC cells, THZ1 treatment blocked the glycolysis pathway by inhibiting the mRNA expression of key glycolytic genes such as glucose transporter 1 (GLUT1), hexokinase 2 (HK2), PKM2, and LDHA. nih.gov This metabolic disruption leads to decreased glucose uptake, lactate secretion, and ATP production, thereby starving the cancer cells of the energy and building blocks required for growth. nih.gov

| Target Gene | Function | Effect of THZ1 | Cell Type | Reference |

|---|---|---|---|---|

| c-MYC | Master transcriptional regulator of metabolism | Downregulated | B-ALL | nih.gov |

| GLUT1 (SLC2A1) | Glucose uptake | mRNA expression inhibited | NSCLC | nih.gov |

| PKM2 | Glycolytic enzyme | Expression inhibited | B-ALL, NSCLC | nih.govnih.gov |

| LDHA | Lactate production | Expression inhibited | B-ALL, NSCLC | nih.govnih.gov |

Beyond its primary target CDK7, THZ1 also covalently inhibits the closely related kinases CDK12 and CDK13, particularly at higher concentrations. nih.govmedchemexpress.com These kinases play a crucial role in regulating the transcription of genes involved in the DNA damage response (DDR). By inhibiting CDK12/13, THZ1 creates a synthetic lethal vulnerability in certain cancer types.

In multiple myeloma cells, THZ1 treatment led to a dramatic reduction in the expression of key DNA repair proteins, including CtIP, FANCD2, RAD51, and BRCA1. nih.gov This suppression of the DDR machinery was accompanied by an increase in the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker for DNA double-strand breaks. nih.gov This indicates that THZ1 not only prevents the repair of existing DNA damage but also induces further damage, contributing to its cytotoxic effects. This mechanism is particularly relevant in cancers like Ewing sarcoma, where the expression of the fusion oncogene EWS/FLI confers a specific sensitivity to CDK12 inhibition, making the cells highly susceptible to THZ1. nih.gov

| DDR Component | Function | Effect of THZ1 | Reference |

|---|---|---|---|

| CDK12/13 | Transcription of DDR genes | Inhibited | nih.gov |

| RAD51, BRCA1, FANCD2, etc. | DNA repair proteins | Expression dramatically reduced | nih.gov |

| γH2A.X | Marker of DNA double-strand breaks | Expression increased | nih.gov |

THZ1 can influence the stability of key cellular proteins, often by affecting their transcription which leads to the rapid depletion of short-lived proteins. The downregulation of the oncogenic transcription factor MYC is a prominent example of this effect, as the MYC protein has a very short half-life. nih.gov

Furthermore, THZ1 can modulate protein stability through post-translational mechanisms. In NSCLC cells, THZ1 treatment was found to alter the expression pattern of glutaminase (B10826351) 1 (GLS1) isoforms. This was achieved not by transcriptional repression, but by promoting the ubiquitination and subsequent proteasomal degradation of NUDT21, a component of the cleavage and polyadenylation specificity factor (CPSF) complex that influences alternative polyadenylation. nih.gov This demonstrates a more complex regulatory role for CDK7 inhibition, extending to the control of protein stability via the ubiquitin-proteasome system.

As a core component of the general transcription factor TFIIH, CDK7 plays a fundamental role in the initiation and elongation phases of transcription by RNA Polymerase II (Pol II). THZ1's inhibition of CDK7's kinase activity profoundly disrupts these processes.

Mechanistic studies have shown that THZ1 blocks the phosphorylation of the C-terminal domain (CTD) of the large subunit of Pol II at serine 5 and serine 7 residues. nih.gov This lack of phosphorylation leads to defects in co-transcriptional mRNA capping, a critical step for RNA stability and translation. nih.gov Furthermore, THZ1 causes a widespread loss of promoter-proximal paused Pol II. vumc.orgnih.gov Instead of clearing the promoter for productive elongation, polymerases tend to accumulate within the gene body, which is indicative of slower elongation rates. vumc.orgnih.gov This altered polymerase dynamic also affects transcription termination, with THZ1-treated cells showing suppressed "read-through" at the 3' ends of genes. vumc.orgnih.gov Collectively, these effects lead to a global disruption of transcription, particularly affecting large genes and those regulated by super-enhancers, to which many cancer cells are addicted.

| Process | Mechanism | Consequence | Reference |

|---|---|---|---|

| Transcription Initiation | Inhibition of Pol II CTD phosphorylation (Ser5/7) | Defective promoter clearance | nih.gov |

| mRNA Capping | Inhibition of a Cdk7-sensitive factor | Defective co-transcriptional capping | nih.gov |

| Promoter-Proximal Pausing | Block of DSIF and NELF loading | Widespread loss of paused Pol II | nih.govvumc.org |

| Transcription Elongation | Accumulation of Pol II in gene body | Slower elongation rates | vumc.orgnih.gov |

| Transcription Termination | Altered polymerase dynamics at 3' end | Suppressed polymerase "read-through" | vumc.orgnih.gov |

Methodological Frameworks and Analogues in E Thz1 Dihydrochloride Research

Chemical Biology Approaches to CDK7 Inhibition

The discovery of THZ1 opened new avenues for probing the function of CDK7 through chemical biology. As a covalent inhibitor, it provided a tool to achieve sustained and specific inactivation of its target, allowing for a deeper understanding of the structural and functional consequences of CDK7 inhibition.

THZ1's efficacy and selectivity are rooted in its unique covalent binding mechanism. Unlike many kinase inhibitors that bind reversibly within the ATP pocket, THZ1 forms a permanent covalent bond with a specific cysteine residue on CDK7.

Initial studies identified that THZ1 covalently targets Cysteine 312 (C312), a residue located outside of the canonical kinase domain. nih.govnih.gov This interaction is mediated by the reactive acrylamide (B121943) moiety of THZ1, which undergoes a Michael addition reaction with the nucleophilic thiol group of C312. nih.gov The importance of this covalent bond is highlighted by the fact that an analogue, THZ1-R, where the carbon-carbon double bond in the acrylamide group is reduced to a single bond, shows significantly weakened inhibitory activity against CDK7. nih.gov

The structural basis for this interaction has been elucidated through cryo-electron microscopy (cryo-EM) and X-ray crystallography. High-resolution structures of the human CDK-activating kinase (CAK) complex (composed of CDK7, Cyclin H, and MAT1) bound to THZ1 have provided detailed insights into the binding mode. pnas.orgnih.gov These structures confirm that THZ1 occupies the ATP-binding site, while its acrylamide "warhead" reaches out to form a covalent bond with C312. pnas.orgresearchgate.net This dual mechanism, combining ATP-site recognition with covalent modification of an allosteric cysteine, is a key contributor to THZ1's high potency and selectivity. nih.gov The conformation of the C-terminal region of CDK7, which carries the C312 residue, allows it to traverse the ATP cleft, positioning the cysteine for direct interaction with the inhibitor. nih.gov

This covalent targeting of a non-catalytic cysteine provides a distinct advantage for achieving selectivity among the highly conserved family of cyclin-dependent kinases. nih.gov While THZ1 also shows activity against the structurally similar CDK12 and CDK13, which possess a similarly located cysteine, its unique binding mode offers a blueprint for designing even more selective inhibitors. nih.govpnas.org

The insights gained from THZ1's mechanism of action have been instrumental in the rational design of new CDK7 inhibitors with improved properties. The THZ1 scaffold, particularly its phenylaminopyrimidine core and covalent warhead, has served as a foundation for these efforts. nih.gov

One major goal has been to improve selectivity and decouple the inhibition of CDK7 from that of CDK12/13, as the combined inhibition by THZ1 can complicate the interpretation of its biological effects. nih.govnih.gov This led to the development of compounds like THZ531, a derivative of THZ1 that is approximately 20 times more potent against CDK12/13 than CDK7. nih.gov

Conversely, efforts to create a more selective CDK7 inhibitor based on the THZ1 scaffold led to the development of YKL-5-124. nih.govresearchgate.net This compound was developed by hybridizing the covalent warhead from THZ1 with the pyrrolidinopyrazole core of a different kinase inhibitor, PF-3758309. nih.govtandfonline.com Further optimization of the linker and core structure resulted in YKL-5-124, a potent and highly selective covalent inhibitor of CDK7 that does not significantly inhibit CDK12 or CDK13 at tested concentrations. nih.gov The development of such selective tool compounds allows for a more precise dissection of the distinct biological roles of CDK7 and CDK12/13. nih.gov

| Compound | Primary Target(s) | Design Strategy | Key Feature |

| THZ1 | CDK7, CDK12, CDK13 | Cell-based screening | First-in-class covalent CDK7 inhibitor. |

| THZ531 | CDK12/13 | THZ1 scaffold modification | Increased selectivity for CDK12/13 over CDK7. nih.gov |

| YKL-5-124 | CDK7 | Hybridization of THZ1 warhead with a new scaffold (pyrrolidinopyrazole) | High selectivity for CDK7 over CDK12/13. nih.gov |

| SY-1365 | CDK7 | THZ1-derived structure | Developed for clinical trials with improved properties. researchgate.net |

Comparative Analysis with Other CDK Inhibitors

The distinct characteristics of THZ1 become clearer when compared with other classes of CDK inhibitors. Its irreversible, covalent mechanism sets it apart from both broad-spectrum (pan-CDK) inhibitors and reversible CDK7-specific inhibitors.

THZ1 is classified as a Type VI kinase inhibitor, characterized by the formation of a strong, covalent bond with its target enzyme. nih.gov This contrasts sharply with the majority of CDK inhibitors, which are reversible and typically compete with ATP for binding at the active site (Type I inhibitors). nih.govyoutube.com

Pan-CDK Inhibitors: Compounds like flavopiridol (B1662207) and dinaciclib (B612106) inhibit a broad range of CDKs, including those involved in cell cycle progression (CDK1, 2, 4, 6) and transcription (CDK7, 9). nih.gov While effective in some contexts, their lack of specificity can lead to broader toxicity and make it difficult to attribute effects to the inhibition of a single CDK.

Reversible CDK7 Inhibitors: These inhibitors, such as ICEC0942, also target CDK7 but do so through non-covalent interactions. nih.govresearchgate.net The key difference lies in the duration of action. For reversible inhibitors, the enzyme's activity can be restored once the inhibitor is cleared from the system. youtube.com In contrast, the irreversible binding of THZ1 permanently inactivates the CDK7 protein, and restoration of cellular CDK7 activity requires the synthesis of new enzyme molecules. youtube.com This prolonged and sustained target inhibition is a hallmark of THZ1's action.

The covalent nature of THZ1 provides a unique mode of achieving selectivity by targeting a non-conserved cysteine residue, a strategy less available to reversible, ATP-competitive inhibitors that must contend with the high homology of ATP-binding pockets across the kinome. nih.govnih.gov

While THZ1 was a breakthrough in selective CDK inhibition, it is not entirely specific for CDK7. Kinase profiling has shown that it also potently inhibits CDK12 and CDK13, two other transcriptional CDKs that share a similar cysteine residue near the active site. nih.govpnas.orgnih.gov This polypharmacology is central to some of the profound anti-transcriptional effects observed with THZ1 treatment. nih.govnih.gov

The development of next-generation inhibitors has allowed for a finer assessment of selectivity. For instance, YKL-5-124 displays a much cleaner selectivity profile, with potent inhibition of CDK7 but no significant activity against CDK12 or CDK13. nih.gov This allows researchers to distinguish the biological consequences of selectively inhibiting CDK7 from the combined inhibition of CDK7/12/13. nih.gov Comparing the cellular effects of THZ1, YKL-5-124, and the CDK12/13-selective inhibitor THZ531 has revealed that the combined inhibition of all three kinases is required to fully replicate the potent transcriptional suppression seen with THZ1. nih.gov

| Inhibitor | Type | Primary CDK Targets | Key Distinguishing Feature |

| (E)-THZ1 | Covalent, Irreversible | CDK7, CDK12, CDK13 | Covalently targets C312 of CDK7. nih.govnih.gov |

| Flavopiridol | Reversible | Pan-CDK (1, 2, 4, 6, 7, 9, 12, 13) | Broad-spectrum CDK inhibitor. nih.gov |

| Dinaciclib | Reversible | Pan-CDK (1, 2, 5, 9) | Broad-spectrum CDK inhibitor. nih.gov |

| YKL-5-124 | Covalent, Irreversible | CDK7 | Highly selective for CDK7 over CDK12/13. nih.gov |

| ICEC0942 | Reversible | CDK7 | Selective, non-covalent CDK7 inhibitor. researchgate.net |

Utilization of (E)-THZ1 (dihydrochloride) Analogues as Research Tools

The chemical structure of THZ1 is amenable to modification, enabling the creation of valuable research tools to probe CDK7 biology. These analogues have been crucial for validating the mechanism of action and identifying the cellular targets of THZ1.

THZ1-R: This compound is a critical negative control in experiments. It is an analogue of THZ1 in which the reactive acrylamide double bond has been reduced. nih.gov Lacking the "warhead," THZ1-R is incapable of forming a covalent bond with C312 and consequently shows vastly diminished inhibitory activity. nih.govnih.gov Comparing the effects of THZ1 to THZ1-R in cellular assays helps confirm that the observed biological outcomes are due to the specific, covalent inhibition of its targets and not off-target effects of the core chemical scaffold. nih.gov

Biotinylated THZ1 (bio-THZ1): This analogue features a biotin (B1667282) tag attached to the THZ1 molecule. Biotin's high affinity for streptavidin allows for the use of bio-THZ1 in pull-down experiments from cell lysates. nih.gov By incubating lysates with bio-THZ1 and then using streptavidin-coated beads, researchers can isolate and identify the proteins that have been covalently bound by the inhibitor. These experiments were instrumental in confirming that CDK7 is the primary intracellular target of THZ1 and in identifying C312 as the site of modification. nih.govnih.gov Furthermore, these assays can be performed in a competitive format, where pre-treatment of cells with unlabeled THZ1 prevents the subsequent binding and pull-down of CDK7 by bio-THZ1, demonstrating on-target engagement in a cellular context. nih.gov

These well-designed chemical probes are indispensable for rigorously validating the targets and mechanism of covalent inhibitors like THZ1, adhering to the best practices of chemical biology research.

Characterization of Non-Covalent Analogues (e.g., THZ1-R)

A key methodological control in the study of covalent inhibitors like THZ1 is the use of a non-covalent analogue. THZ1-R is a derivative of THZ1 in which the reactive acrylamide moiety has been reduced, rendering it incapable of forming a covalent bond with its target proteins. nih.govlongdom.org This analogue serves as a crucial negative control in experiments to demonstrate that the biological effects of THZ1 are a direct result of its covalent modification of the target, primarily Cyclin-Dependent Kinase 7 (CDK7). jhu.edu

Comparative studies have consistently shown that THZ1-R exhibits significantly diminished biological activity compared to THZ1. For instance, in proliferation assays, THZ1 potently inhibits the growth of various cancer cell lines, whereas THZ1-R shows markedly reduced or no effect at similar concentrations. jhu.edunih.gov Similarly, in target engagement assays, THZ1-R competes poorly for binding to CDK7 when compared to THZ1. nih.govlongdom.org The stark contrast in the efficacy of THZ1 and THZ1-R provides strong evidence for the covalent mechanism of action being central to the pharmacological activity of THZ1.

Applications of Biotinylated Analogues (e.g., bio-THZ1) for Target Validation

To facilitate the identification and validation of its cellular targets, a biotinylated analogue of THZ1, termed bio-THZ1, has been synthesized. nih.govadooq.comshellchemtech.commedchemexpress.com This chemical probe incorporates a biotin molecule, which allows for the affinity purification of proteins that are covalently bound to the THZ1 moiety. nih.gov Bio-THZ1 has been instrumental in confirming the direct interaction between THZ1 and its primary target, CDK7, in cellular lysates. nih.gov

The experimental workflow typically involves incubating cell lysates or intact cells with bio-THZ1. The biotinylated protein-drug complexes are then captured using streptavidin-coated beads. Subsequent analysis of the captured proteins by Western blotting with specific antibodies can confirm the identity of the bound targets. nih.govnih.gov These pull-down assays have demonstrated that bio-THZ1 irreversibly binds to CDK7. nih.gov Furthermore, competition experiments, where cellular systems are pre-treated with unlabeled THZ1 before the addition of bio-THZ1, have shown a dose-dependent decrease in the amount of CDK7 pulled down by bio-THZ1, further validating the specific and covalent nature of the interaction. nih.gov Beyond its primary target, bio-THZ1 has also been employed to identify potential off-targets of THZ1, such as CDK12 and CDK13. nih.govnih.gov

Advanced Experimental Methodologies

A variety of sophisticated experimental techniques have been employed to characterize the multifaceted effects of (E)-THZ1 (dihydrochloride) on cellular processes. These methodologies have provided deep insights into its mechanism of action, from its direct enzymatic inhibition to its downstream consequences on gene expression and cellular fate.

High-Throughput Kinase Activity and Binding Assays

The initial characterization of THZ1's potency and selectivity has been heavily reliant on high-throughput screening platforms. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that has been utilized to determine the binding affinity of THZ1 for its target kinases. nih.govthermofisher.comthermofisher.comfishersci.comfishersci.comresearchgate.net This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by an inhibitor. Through this method, THZ1 was demonstrated to have a high affinity for CDK7. nih.gov

To assess the selectivity of THZ1 across the broader kinome, KiNativ™ profiling has been employed. chemicalprobes.org This activity-based protein profiling platform allows for the simultaneous assessment of a compound's interaction with a large panel of kinases in a cellular context. KiNativ profiling of THZ1 has confirmed its potent, time-dependent inhibition of CDK7, characteristic of a covalent mechanism. chemicalprobes.org While THZ1 demonstrated some off-target activity against other kinases at higher concentrations, the inhibition of these off-targets was not time-dependent, indicating a non-covalent and less potent interaction. chemicalprobes.org

Table 1: Kinase Inhibition Profile of THZ1

| Kinase | Inhibition Mechanism | Potency (at 1 µM) | Time-Dependent Inhibition |

| CDK7 | Covalent | >75% | Yes |

| MLK3 | Non-covalent | >75% | No |

| PIP4K2C | Non-covalent | >75% | No |

| JNK1 | Non-covalent | >75% | No |

| JNK2 | Non-covalent | >75% | No |

| JNK3 | Non-covalent | >75% | No |

| MER | Non-covalent | >75% | No |

| TBK1 | Non-covalent | >75% | No |

| IGF1R | Non-covalent | >75% | No |

| NEK9 | Non-covalent | >75% | No |

| PCTAIRE2 | Non-covalent | >75% | No |

| Data derived from KiNativ profiling in Loucy cells. |

Transcriptomic Analyses (e.g., RNA-Sequencing, qRT-PCR)

The profound impact of THZ1 on global gene expression has been extensively studied using transcriptomic approaches. RNA-sequencing (RNA-seq) has been a primary tool to obtain a comprehensive, unbiased view of the changes in the transcriptome following THZ1 treatment. nih.govnih.govnih.govamegroups.orgresearchgate.netoup.com These studies have consistently revealed that THZ1 treatment leads to the differential expression of a large number of genes. nih.govamegroups.orgresearchgate.net A significant portion of the downregulated genes are associated with cell cycle progression and oncogenic signaling pathways. nih.govamegroups.orgresearchgate.net

To validate the findings from RNA-seq, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is routinely performed on a subset of differentially expressed genes. nih.govnih.govamegroups.orgresearchgate.netfigshare.comanimbiosci.org This targeted approach confirms the direction and magnitude of the expression changes observed in the high-throughput sequencing data, providing a higher degree of confidence in the transcriptomic results. nih.govnih.govamegroups.orgresearchgate.net

Table 2: Gene Ontology (GO) and KEGG Pathway Analysis of Differentially Expressed Genes Following THZ1 Treatment in Nasopharyngeal Carcinoma Cells

| Term/Pathway | Number of Enriched Genes |

| GO Terms | 1,148 |

| KEGG Pathways | 38 |

| Most Significant KEGG Pathway | Cell Cycle |

| Data from a study on THZ1-treated nasopharyngeal carcinoma cell lines. |

Proteomic and Phosphoproteomic Investigations (e.g., Western Blot)

Western blotting is a fundamental technique that has been widely used to investigate the effects of THZ1 on protein expression and phosphorylation status. A key application has been the analysis of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). nih.govresearchgate.netucsf.eduuni-muenchen.de These experiments have shown that THZ1 treatment leads to a significant reduction in the phosphorylation of RNAPII at serine 2, serine 5, and serine 7, which is consistent with the inhibition of CDK7's kinase activity. nih.govresearchgate.net Western blotting has also been instrumental in examining the levels of proteins involved in apoptosis and cell cycle regulation, providing mechanistic insights into the cellular response to THZ1. nih.govnih.govresearchgate.net

More advanced chemoproteomic strategies have also been employed to identify the direct targets of THZ1 on a proteome-wide scale. The Covalent Inhibitor Target-site Identification (CITe-Id) platform, for instance, utilizes affinity-labeled versions of covalent inhibitors to enrich and identify their binding partners from complex cellular lysates. nih.govlongdom.orglongdom.org This approach has not only confirmed CDK7 as a primary target of THZ1 but has also identified other potential off-targets, providing a more complete picture of the compound's selectivity profile. nih.govlongdom.org

Flow Cytometry for Cell Proliferation, Cell Cycle, and Apoptosis

Flow cytometry is a powerful technique for the single-cell analysis of various cellular processes and has been extensively used to characterize the phenotypic effects of THZ1. nih.govnih.govresearchgate.netyoutube.com To assess the impact on cell proliferation, assays incorporating nucleotide analogs such as EdU (5-ethynyl-2'-deoxyuridine) are used to quantify the percentage of cells actively synthesizing DNA. nih.gov

The effects of THZ1 on cell cycle progression are typically analyzed by staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), followed by flow cytometric analysis of DNA content. nih.govnih.gov This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that THZ1 can induce cell cycle arrest, often at the G2/M phase, in a dose- and time-dependent manner. nih.govnih.gov

To investigate the induction of apoptosis , flow cytometry is commonly used in conjunction with Annexin V and PI staining. nih.govnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a nuclear stain that enters cells with compromised membrane integrity, indicative of late-stage apoptosis or necrosis. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing clear evidence of THZ1's ability to induce programmed cell death. nih.govnih.gov

Table 3: Summary of Flow Cytometry Applications in THZ1 Research

| Cellular Process | Method | Key Findings |

| Cell Proliferation | EdU incorporation | THZ1 treatment reduces the percentage of cells in S phase. |

| Cell Cycle | Propidium Iodide (PI) staining | THZ1 induces cell cycle arrest, often at the G2/M phase. |

| Apoptosis | Annexin V/PI staining | THZ1 treatment leads to an increase in early and late apoptotic cell populations. |

In Vitro Transcription Assays with Nuclear Extracts

In vitro transcription assays utilizing nuclear extracts have been instrumental in elucidating the precise molecular mechanisms through which (E)-THZ1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), impacts the transcription cycle. These cell-free systems, often using HeLa nuclear extracts, allow for a detailed examination of the sequential stages of transcription by RNA Polymerase II (Pol II).

Research employing these assays has demonstrated that (E)-THZ1 does not prevent the initial assembly of the preinitiation complex. nih.govh1.co However, it profoundly disrupts subsequent steps by inhibiting the kinase activity of CDK7, a component of the general transcription factor TFIIH. nih.govh1.co A primary finding is that (E)-THZ1 treatment leads to a near-complete blockage of C-terminal domain (CTD) phosphorylation of the large subunit of Pol II. nih.govh1.co This inhibition of phosphorylation is a critical event that triggers a cascade of downstream effects.

Specifically, in vitro transcription studies have revealed that (E)-THZ1 causes significant defects in co-transcriptional capping of nascent RNA transcripts. nih.govh1.co The guanylylation of these transcripts was found to be dependent on a THZ1-sensitive factor present in the nuclear extract. nih.govh1.co Furthermore, the compound impairs promoter-proximal pausing, a key regulatory step in gene expression, by preventing the loading of DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative Elongation Factor). nih.govh1.co The transition from pausing to productive elongation, a process dependent on P-TEFb (Positive Transcription Elongation Factor b), is also inhibited by (E)-THZ1, likely as a consequence of the loss of DSIF. nih.govh1.co These in vitro findings provide a mechanistic basis for the observed effects of (E)-THZ1 on global transcription in cellular contexts. nih.govvanderbilt.edu

Table 1: Effects of (E)-THZ1 in In Vitro Transcription Assays with Nuclear Extracts

| Transcription Stage | Effect of (E)-THZ1 | Mechanism | Reference |

|---|---|---|---|

| Initiation | No effect on preinitiation complex formation. | THZ1 does not prevent the assembly of transcription machinery at the promoter. | nih.govh1.co |

| Pol II CTD Phosphorylation | Blocks essentially all phosphorylation. | Covalent inhibition of CDK7 kinase activity. | nih.govh1.co |

| Co-transcriptional Capping | Causes defects in capping of nascent RNA. | Inhibition of a THZ1-sensitive factor involved in guanylylation. | nih.govh1.co |

| Promoter-Proximal Pausing | Impairs pausing. | Blocks the loading of DSIF and NELF elongation factors. | nih.govh1.co |

| Productive Elongation | Inhibits the transition to productive elongation. | Likely due to the loss of DSIF. | nih.govh1.co |

Advanced Microscopy and Imaging Techniques for Cellular Phenotypes (e.g., Bioluminescent Xenograft Imaging)

The cellular consequences of (E)-THZ1 treatment are frequently investigated using a variety of advanced microscopy and imaging techniques. These methods provide visual and quantitative data on the compound's effects on cell morphology, protein localization, and cell fate.

Immunoblotting and immunofluorescence are standard techniques used to assess changes in protein expression and phosphorylation status following (E)-THZ1 administration. For example, immunoblotting has been widely used to confirm the on-target effect of (E)-THZ1 by showing a reduction in the phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7 residues. nih.govaacrjournals.org These analyses have also been employed to monitor the downstream effects on the levels of anti-apoptotic proteins and to detect markers of apoptosis, such as cleaved PARP and activated caspases. aacrjournals.orgnih.gov

Live-cell imaging has been utilized to observe the real-time effects of (E)-THZ1 on cellular processes. nih.gov For instance, it has been used to determine that the compound's impact on triple-negative breast cancer cells is not primarily through cell-cycle arrest, in contrast to its effects in other cancer types. nih.gov

In preclinical in vivo studies, bioluminescent xenograft imaging is a powerful tool for non-invasively monitoring tumor growth and response to treatment. nih.govnih.govnih.govaustinpublishinggroup.com In these models, cancer cells engineered to express luciferase are implanted into immunodeficient mice. nih.govnih.gov The administration of a substrate, D-luciferin, results in light emission that can be detected and quantified, providing a real-time measure of tumor burden. nih.govaustinpublishinggroup.com Studies have used this technique to demonstrate that treatment with (E)-THZ1 can significantly suppress tumor growth in various cancer models, including glioblastoma and multiple myeloma. nih.govnih.gov This imaging modality allows for the longitudinal assessment of therapeutic efficacy within the same animal, providing robust data on the in vivo activity of the compound. nih.govaustinpublishinggroup.com

Table 2: Application of Advanced Imaging in (E)-THZ1 Research

| Technique | Application in (E)-THZ1 Studies | Key Findings | Reference |

|---|---|---|---|

| Immunoblotting | Analysis of protein expression and phosphorylation. | Confirmed inhibition of Pol II CTD phosphorylation; detected changes in apoptosis-related proteins. | aacrjournals.orgnih.govmedchemexpress.com |

| Immunofluorescence | Visualization of protein localization and cellular structures. | Used to observe markers of apoptosis, such as activated caspase-3. | nih.gov |

| Live-Cell Imaging | Real-time observation of cellular processes. | Revealed differential effects on cell-cycle progression in various cell lines. | nih.gov |

| Bioluminescent Xenograft Imaging | Non-invasive, longitudinal monitoring of in vivo tumor growth. | Demonstrated significant suppression of tumor growth in multiple cancer xenograft models. | nih.govnih.gov |

Behavioral Assays in Neurobiological Studies

The investigation of (E)-THZ1 has extended into neurobiological research, where its effects on brain function and behavior are assessed. The rationale for these studies stems from the critical role of transcription in neuronal processes, including synaptic plasticity and memory formation. frontiersin.org

In neurobiological studies involving (E)-THZ1, behavioral assays are employed to determine the functional consequences of CDK7 inhibition on the central nervous system. Research has shown that systemic administration of (E)-THZ1 can lead to specific deficits in long-term memory formation in mice. frontiersin.org This suggests that the transcriptional regulation mediated by CDK7 is essential for the consolidation of memories. frontiersin.org

Despite the observed impact on memory, these studies have also noted a lack of overt general behavioral changes or toxicity in the animals at the doses administered. nih.gov For example, no significant alterations in general health or mobility were reported, indicating that the effects of (E)-THZ1 might be specific to certain higher-order cognitive functions rather than causing widespread neurological impairment. nih.govfrontiersin.org These findings highlight the importance of CDK7-mediated transcription in the complex processes underlying learning and memory. frontiersin.org

Table 3: Summary of Behavioral Assay Findings with (E)-THZ1

| Behavioral Domain | Assay Type | Observed Effect of (E)-THZ1 | Reference |

|---|---|---|---|

| Learning and Memory | Not specified | Impaired formation of long-term memories. | frontiersin.org |

| General Health & Mobility | General observation | No observable body weight loss or behavioral changes. | nih.gov |

Emerging Research Frontiers and Unresolved Questions for E Thz1 Dihydrochloride

Comprehensive Mapping of Downstream Signaling Networks

A primary mechanism of (E)-THZ1 is the suppression of transcriptional programs essential for cancer cell identity and proliferation. nih.gov CDK7, as part of TFIIH, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation. tandfonline.comnih.gov THZ1 treatment leads to a marked reduction in Pol II CTD phosphorylation at serine 5 and serine 7, thereby inhibiting transcription. nih.govselleckchem.com This inhibition has a profound effect on genes regulated by super-enhancers, which often include key oncogenic transcription factors. nih.gov Consequently, THZ1 treatment results in the downregulation of critical oncogenes such as MYC in multiple myeloma and B-cell acute lymphocytic leukemia, MYCN in neuroblastoma, and RUNX1 in T-cell acute lymphoblastic leukemia (T-ALL). nih.govfrontiersin.orgoup.com

Beyond direct transcriptional suppression, CDK7 inhibition by THZ1 disrupts cell cycle progression. As the kinase component of the CAK complex, CDK7 activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle phase transitions. delveinsight.comnih.govaacrjournals.org THZ1 treatment diminishes the phosphorylation of these downstream CDKs, leading to cell cycle arrest, frequently observed at the G2/M phase. tandfonline.comnih.gov The downstream signaling cascade also involves the downregulation of anti-apoptotic proteins like MCL-1 and BCL-xL, contributing to the induction of apoptosis in cancer cells. nih.govaacrjournals.org Further research aims to create a more comprehensive map of these interconnected pathways, including the impact on DNA damage response (DDR) genes, which have also been shown to be repressed by THZ1. aacrjournals.orgresearchgate.net

Investigating Context-Dependent Responses to CDK7 Inhibition

The efficacy of (E)-THZ1 is highly dependent on the cellular context, a phenomenon that is a major focus of current research. Cancers that are "transcriptionally addicted" to a specific oncogene driven by super-enhancers have demonstrated particular sensitivity. nih.govnih.gov For example, T-ALL cells dependent on the RUNX1 transcription program and neuroblastoma cells with MYCN amplification are exceptionally vulnerable to THZ1. nih.govnih.gov

Different cancer subtypes exhibit varied responses. In triple-negative breast cancer (TNBC), sensitivity to THZ1 has been linked to the overexpression of a specific cluster of transcriptional regulators and signaling factors. nih.gov In estrogen receptor-positive (ER+) breast cancer, CDK7 inhibition effectively suppresses MYC signaling and overcomes resistance to endocrine and CDK4/6 therapies. nih.govaacrjournals.org Conversely, mechanisms of acquired resistance to THZ1 are beginning to be understood, with one study identifying the upregulation of multidrug transporters ABCB1 and ABCG2 as a key driver of resistance in neuroblastoma and lung cancer models. nih.gov Understanding the intricate genetic and molecular landscapes that dictate these context-dependent responses is critical for the clinical translation of CDK7 inhibitors.

Identifying Predictive Biomarkers for Preclinical Sensitivity

A crucial goal in the development of (E)-THZ1 is the identification of robust predictive biomarkers to guide patient selection. delveinsight.com Given its mechanism of action, research has centered on markers of transcriptional addiction. High expression of super-enhancer-driven oncogenes is a leading candidate biomarker. nih.govaacrjournals.org For instance, a global c-MYC gene expression signature has been shown to correlate significantly with sensitivity to CDK7 inhibition in lung cancer models. aacrjournals.org

Overexpression of the CDK7 protein itself, which is associated with a poor prognosis in several malignancies including non-small cell lung cancer (NSCLC), breast cancer, and ovarian cancer, may also serve as a predictive marker. nih.govaacrjournals.orgfrontiersin.org Furthermore, multi-omic analyses and genome-wide CRISPR screens have identified vulnerabilities in CDK7 and MYC signaling pathways as potential markers of sensitivity, particularly in therapy-resistant cancer models. nih.govaacrjournals.org The development of these biomarkers is essential for designing clinical trials that target patient populations most likely to benefit from CDK7 inhibition.

| Potential Biomarker Category | Specific Biomarker | Associated Cancer Models | Reference(s) |

| Transcriptional State | High expression of super-enhancer-driven oncogenes | T-ALL, Neuroblastoma, SCLC | nih.gov |

| Global c-MYC signature | Lung Cancer | aacrjournals.org | |

| Protein Expression | High CDK7 protein levels | NSCLC, Breast Cancer, Ovarian Cancer | nih.govfrontiersin.org |

| Genomic/Pathway Status | Vulnerabilities in MYC signaling pathways | ER+ Breast Cancer | nih.gov |

| Deficiencies in DNA Damage Response (DDR) pathways | Ovarian Cancer, T-ALL | researchgate.net |

Exploring Novel Therapeutic Combinations in Preclinical Settings

To amplify the therapeutic window of (E)-THZ1 and circumvent potential resistance, numerous preclinical studies are investigating rational drug combinations. These strategies aim to co-target pathways that are either complementary or synthetically lethal with CDK7 inhibition.

In hematological malignancies, THZ1 has shown strong synergy with the BCL-2 inhibitor venetoclax (B612062) and proteasome inhibitors like bortezomib (B1684674) and carfilzomib. aacrjournals.orgresearchgate.net In solid tumors, promising combinations have been identified across various cancer types. For example, in neuroblastoma, THZ1 synergizes with tyrosine kinase inhibitors (TKIs) such as ponatinib (B1185) and lapatinib (B449) to induce apoptosis. nih.gov In small cell lung cancer (SCLC), a cancer type with limited targeted therapy options, combining THZ1 with the topoisomerase I inhibitor topotecan (B1662842) was found to be synergistically cytotoxic. aacrjournals.orgaacrjournals.org Furthermore, THZ1 has been shown to enhance the efficacy of immunotherapy; in NSCLC models, it boosted the response to anti-PD-1 therapy by downregulating PD-L1 expression via the MYC pathway and increasing the infiltration of CD8+ T cells into the tumor microenvironment. nih.gov

| Combination Agent Class | Specific Agent(s) | Cancer Model | Observed Effect | Reference(s) |

| BCL-2 Inhibitors | Venetoclax (ABT-199) | Multiple Myeloma | Synergistic apoptosis | aacrjournals.org |

| Proteasome Inhibitors | Bortezomib, Carfilzomib | Multiple Myeloma | Synergistic cytotoxicity | aacrjournals.orgresearchgate.net |

| Tyrosine Kinase Inhibitors | Ponatinib, Lapatinib | Neuroblastoma, Breast Cancer | Synergistic apoptosis | nih.govresearchgate.net |

| Topoisomerase I Inhibitors | Topotecan | Small Cell Lung Cancer | Synergistic cytotoxicity | aacrjournals.orgaacrjournals.org |

| PARP Inhibitors | Olaparib | Ovarian Cancer | Enhanced anti-tumor effect | researchgate.net |

| Chemotherapy | Gemcitabine (B846) | Urothelial Carcinoma | Enhanced cytotoxicity | nih.gov |

| Immunotherapy | Anti-PD-1 antibody | Non-Small Cell Lung Cancer | Synergistic tumor regression | nih.gov |

| p38α Inhibitors | LY2228820 | Non-Small Cell Lung Cancer | Synergistic suppression of growth | nih.gov |

Deeper Understanding of Non-Oncological Pathophysiological Roles

While the vast majority of research on (E)-THZ1 has been in oncology, its fundamental mechanism of action suggests potential relevance in non-cancerous diseases. CDK7 is a ubiquitous and essential kinase that governs core cellular processes—namely transcription and cell cycle progression—in all eukaryotic cells. nih.govamegroups.orgnih.gov Pathologies characterized by aberrant gene expression or abnormal cell proliferation could, in theory, be amenable to modulation by CDK7 inhibition.

For instance, many inflammatory and autoimmune diseases are driven by the dysregulated transcription of pro-inflammatory cytokines and other mediators. Targeting the core transcriptional machinery with a CDK7 inhibitor could represent a novel therapeutic strategy in these contexts. Similarly, fibrotic diseases are characterized by excessive cell proliferation and extracellular matrix deposition, processes that are dependent on the cell cycle and transcriptional machinery regulated by CDK7. This remains a largely unexplored frontier, and future research is needed to understand the broader pathophysiological roles of CDK7 and the potential therapeutic utility of its inhibition outside of oncology.

Q & A

Basic: What is the mechanistic basis for (E)-THZ1's selective inhibition of CDK7?

(E)-THZ1 (dihydrochloride) acts as a covalent, allosteric inhibitor of CDK7 by targeting a cysteine residue (C312) outside the kinase active site, inducing conformational changes that disrupt ATP binding . Its selectivity is attributed to structural differences in the CDK7 kinase domain compared to other CDKs. The IC50 for CDK7 inhibition is 3.2 nM, with minimal off-target effects on kinases like CDK9 or CDK12 at therapeutic concentrations . To confirm selectivity, researchers should perform kinome-wide profiling assays and compare inhibition curves across CDK family members.

Basic: How should in vitro assays be designed to evaluate (E)-THZ1's anti-proliferative effects?

Use the following methodological framework:

- Cell lines : Prioritize models with CDK7-dependent transcription (e.g., MYC-amplified cancers like MCF-7 or A431) .

- Dose range : Test concentrations from 1 nM to 10 µM, with 72-hour exposure to capture delayed transcriptional effects.

- Controls : Include a reversible CDK7 inhibitor (e.g., LDC4297) and a vehicle control to distinguish covalent vs. transient inhibition .

- Readouts : Combine cell viability (MTT/CellTiter-Glo) with transcriptional profiling (RNA-seq) to link cytotoxicity to CDK7-dependent gene suppression .

Advanced: How can researchers resolve discrepancies in reported IC50 values across studies?

Discrepancies often arise from:

- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) alter apparent IC50. Standardize using the ADP-Glo Kinase Assay under consistent ATP levels .

- Compound purity : Verify purity (>99% via HPLC; see ) and solubility (use buffer solutions as in ).

- Cellular context : CDK7 dependency varies by cancer type. Validate using siRNA-mediated CDK7 knockdown as a comparator .

Advanced: What strategies improve (E)-THZ1's pharmacokinetic profile in preclinical models?

- Formulation : Use phosphate-buffered saline (pH 7.4) for in vivo delivery, as described in , to enhance solubility.

- Dosing regimen : Intermittent dosing (e.g., 5 mg/kg twice weekly) reduces toxicity while maintaining target suppression .

- Bioavailability monitoring : Quantify plasma and tumor concentrations via LC-MS/MS, referencing retention times from ’s HPLC protocols.

Methodological: How to validate target engagement in cellular models treated with (E)-THZ1?

- Cellular Thermal Shift Assay (CETSA) : Measure CDK7 thermal stability shifts post-treatment to confirm covalent binding .

- Phospho-RNA polymerase II (Ser5) : Use Western blotting to assess transcriptional inhibition downstream of CDK7 .

- Off-target profiling : Employ kinase inhibitor beads (KIBs) to detect non-CDK7 interactions .

Experimental Design: What controls are critical for specificity in (E)-THZ1 studies?

- Inactive analog : Use (Z)-THZ1 (a stereoisomer with 100-fold lower CDK7 affinity) to isolate covalent effects .

- Rescue experiments : Overexpress wild-type CDK7 or a C312A mutant to confirm on-target activity .

- Kinase panel screening : Test against 300+ kinases (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition .

Data Analysis: How to statistically model dose-response data for (E)-THZ1?

- Nonlinear regression : Fit data to the Hill equation (GraphPad Prism) to calculate IC50 and Hill slope.

- Synergy scoring : For combination studies, use the Chou-Talalay method (CompuSyn) to distinguish additive vs. synergistic effects .

- Error analysis : Report SEM from triplicate experiments and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced: What transcriptional vulnerabilities can be exploited in combination therapies with (E)-THZ1?

CDK7 inhibition synergizes with:

- BET inhibitors : Co-targeting transcriptional elongation (e.g., JQ1) amplifies anti-cancer effects in MYC-driven models .

- PARP inhibitors : Enhance synthetic lethality in homologous recombination-deficient cancers .

- Immunotherapies : Preclinical data suggest (E)-THZ1 enhances tumor immunogenicity by suppressing PD-L1 transcription .

Methodological: How to address cellular resistance to (E)-THZ1?

- CRISPR screens : Identify resistance genes (e.g., ABC transporters or CDK7 mutations) .

- Pulse-dose sequencing : Apply single-cell RNA-seq to track transcriptional adaptation during prolonged exposure .

- Proteomic profiling : Use mass spectrometry to detect post-translational modifications compensating for CDK7 loss .

Ethical & Reporting Standards: How to ensure reproducibility in (E)-THZ1 studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.